![molecular formula C15H15NO B609721 4'-((1R,2S)-2-aminocyclopropyl)-[1,1'-biphenyl]-3-ol CAS No. 1357302-64-7](/img/structure/B609721.png)
4'-((1R,2S)-2-aminocyclopropyl)-[1,1'-biphenyl]-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4’-((1R,2S)-2-aminocyclopropyl)-[1,1’-biphenyl]-3-ol” is a complex organic molecule. It contains a biphenyl group, which is two benzene rings connected by a single bond, and a cyclopropyl group, which is a three-membered carbon ring. The (1R,2S) notation indicates the configuration of the chiral centers in the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the configuration of its chiral centers. The (1R,2S) notation provides some information about this configuration .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The amino and hydroxyl groups could potentially participate in a variety of reactions .Physical And Chemical Properties Analysis
Physical properties of a compound include characteristics like density, color, hardness, melting and boiling points, and electrical conductivity . Chemical properties refer to a substance’s reactivity and the types of chemical reactions it can undergo .Wissenschaftliche Forschungsanwendungen
Inhibitor of LSD1
OG-L002 is a recently developed inhibitor with an IC50 of 20 nM at LSD1 . LSD1, or Lysine Specific Demethylase 1, is a histone demethylase that removes methyl groups from lysine 4 or 9 of H3 histone tails . Inhibition of LSD1 leads to suppression of herpes simplex and herpes zoster viral infections and viral reactivation from latency .
Anti-Viral Activity
OG-L002 exhibits potent anti-viral activity in vitro and in mouse models of HSV infection . This suggests that it could be used as a potential therapeutic agent for treating viral infections.
Lower Activity at MAO-A and MAO-B
OG-L002 has much lower activity at MAO-A and MAO-B (1.38 and 0.72 μM, respectively) . This suggests that it could be used in research studies investigating the role of these enzymes in various biological processes.
Potential Therapeutic Targets in Glycolysis-Suppressed PDAC Cells
In a study on pancreatic ductal adenocarcinoma (PDAC) cells, OG-L002 was found to lower the viability of PDAC cells under glycolysis suppression . This suggests that it could be used as a potential therapeutic target in cancer treatment.
Regulation of Lipophagic Fluxes
OG-L002 promoted lipid droplet accumulation in PDAC cells under glycolysis suppression by inhibiting lipophagy . This indicates the significant potential of OG-L002 to impair oncogenic cell proliferation through regulation of lipophagic fluxes .
Potential Therapeutic Strategies for PDAC
There is potentially new therapeutic strategies for PDAC in the presence of dual inhibition of glycolysis and fatty acids metabolism . This suggests that OG-L002 could be used in combination with other drugs to enhance the effectiveness of cancer treatment.
Wirkmechanismus
Target of Action
OG-L002 is a potent and highly selective inhibitor of Lysine-Specific Demethylase 1A (LSD1) . LSD1 is a flavin-dependent monoamine oxidase that catalyzes the demethylation of lysines . It plays critical roles in oocyte growth, embryogenesis, and tissue-specific differentiation . In addition to LSD1, OG-L002 also inhibits Monoamine Oxidases (MAO) , with IC50s of 1.38 μM and 0.72 μM for MAO-A and MAO-B, respectively .
Mode of Action
OG-L002 interacts with its targets, LSD1 and MAO, by binding to their active sites and inhibiting their enzymatic activities . This inhibition leads to an increase in the levels of methylated histones, specifically H3K9-me2 and H3, at the viral IE promoter, resulting in a decrease in the expression level of viral IE genes .
Biochemical Pathways
The inhibition of LSD1 by OG-L002 affects various biochemical pathways. One significant pathway is the glycolysis pathway . OG-L002 has been shown to lower the viability of pancreatic ductal adenocarcinoma (PDAC) cells under glycolysis suppression . Proteomic analyses imply that glucose-starvation causes PDAC cells to switch to mitochondrial oxidative phosphorylation .
Result of Action
OG-L002 has been shown to have significant molecular and cellular effects. It effectively inhibits the expression of HSV IE genes in HFF and HeLa cells . Moreover, OG-L002 can significantly reduce the production of progeny viruses without causing apparent cytotoxicity . It also promotes lipid droplet accumulation in PDAC cells under glycolysis suppression by inhibiting lipophagy .
Action Environment
The efficacy and stability of OG-L002 can be influenced by environmental factors. For instance, the compound’s action is significantly affected by the metabolic state of the cells. In glycolysis-suppressed conditions, OG-L002 shows enhanced anticancer effects . Furthermore, the compound’s solubility and stability may be affected by the pH and temperature of the environment .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[4-[(1R,2S)-2-aminocyclopropyl]phenyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c16-15-9-14(15)11-6-4-10(5-7-11)12-2-1-3-13(17)8-12/h1-8,14-15,17H,9,16H2/t14-,15+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOJSZXQRJGBCW-CABCVRRESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=C(C=C2)C3=CC(=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H]1N)C2=CC=C(C=C2)C3=CC(=CC=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-((1R,2S)-2-aminocyclopropyl)-[1,1'-biphenyl]-3-ol |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.